(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Description
“(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid” is an Fmoc-protected amino acid derivative featuring a thiazolidine ring substituted with two methyl groups at the 5,5-positions and a carboxylic acid moiety at position 4. The (2R) stereochemistry imparts distinct conformational constraints, making it valuable in peptide synthesis for stabilizing secondary structures like β-turns . Its molecular formula is C₂₃H₂₃NO₄S, with a molecular weight of 409.49 g/mol.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)17(19(23)24)22-18(27-21)20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,11H2,1-2H3,(H,23,24)/t17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAMZCNCHJRKIG-QRWMCTBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N[C@H](S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703695 | |
| Record name | (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753030-79-4 | |
| Record name | (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, often referred to as Fmoc-thiazolidine-4-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring, which is known for its biological relevance. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.
1. Antioxidant Properties
Thiazolidine derivatives, including Fmoc-thiazolidine-4-carboxylic acid, exhibit strong antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study highlighted that thiazolidine-4-carboxylic acid (TC) acts as a physiological sulfhydryl antioxidant, protecting liver cells from toxic damage .
2. Antimicrobial Activity
Recent research has evaluated the antimicrobial properties of thiazolidine derivatives against multidrug-resistant strains. While the minimum inhibitory concentration (MIC) against Gram-positive bacteria was found to be higher than 256 μg/mL for several derivatives, some exhibited moderate activity against specific strains .
3. Inhibition of Neuraminidase
Thiazolidine-4-carboxylic acid derivatives have been investigated for their ability to inhibit neuraminidase enzymes associated with the influenza virus. A series of compounds derived from thiazolidine were shown to possess moderate inhibitory activity against influenza A neuraminidase, suggesting potential as antiviral agents .
The biological activities of Fmoc-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:
- Oxidative Stress Mitigation : The compound's ability to modulate oxidative stress is linked to its interaction with proteins such as bovine serum albumin (BSA) and catalase, enhancing their activity and stability .
- Cell Proliferation Inhibition : In vitro studies indicated that treatment with this compound could inhibit apoptotic cell death induced by oxidative stress in cancer cell lines, demonstrating its potential in cancer therapy .
Case Study 1: Antioxidant Efficacy
In a study involving liver toxicity models, the administration of thiazolidine derivatives significantly reduced markers of oxidative stress and liver damage in rats exposed to toxic agents. This highlights the therapeutic potential of these compounds in hepatoprotection .
Case Study 2: Antiviral Activity
A screening of various thiazolidine derivatives showed that specific modifications to the thiazolidine structure enhanced antiviral activity against influenza A virus in vitro. The most potent derivative was identified as having an IC50 value indicating effective inhibition at low concentrations .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer properties of thiazolidine derivatives, including those similar to (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. For instance, derivatives incorporating the fluorene moiety have shown potent inhibitory effects against various cancer cell lines by disrupting tubulin polymerization. A notable study reported IC50 values ranging from 0.021 to 0.071 μM for modified thiazole compounds against melanoma and prostate cancer cells, indicating a strong potential for these compounds as anticancer agents .
Antimicrobial Properties
The synthesis of fluorene-based thiazolidines has also been associated with antimicrobial activity. Research indicates that specific derivatives possess significant antibacterial properties against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
In Vitro Pharmacological Characterization
The compound has been utilized in pharmacological studies to evaluate its effects on ion channels, particularly KCNT1 channels associated with epilepsy. The fluorescence-based assays used to assess the compound's efficacy demonstrated its ability to modulate ion channel activity effectively, which is crucial for understanding its therapeutic potential in neurological disorders .
Drug Development
Due to its structural characteristics, (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid serves as a valuable scaffold in drug design. The compound's ability to form stable interactions with biological targets makes it an attractive candidate for further optimization in drug development processes aimed at treating various diseases .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Thiazolidine Cores
Compound 1 : (4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (FAA9200)
- Molecular Formula: C₂₇H₂₅NO₆S
- Molecular Weight : 491.56 g/mol
- Key Differences :
Compound 2 : (4S)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid
Analogues with Alternative Ring Systems
Compound 3 : (2R)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
- Molecular Formula: C₂₄H₂₅NO₄
- Molecular Weight : 415.46 g/mol
- Key Differences :
Compound 4 : 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid
- Molecular Formula: C₂₁H₂₁NO₅
- Molecular Weight : 367.40 g/mol
- Key Differences: Tetrahydropyran ring with oxygen instead of sulfur.
Analogues with Modified Protecting Groups
Compound 5 : (R)-2-((2R,4S)-4-((Benzhydryloxy)carbonyl)-5,5-dimethylthiazolidin-2-yl)-2-(2-hydroxyacetoamido)acetic acid
Comparative Analysis Table
Key Findings
Stereochemical Impact : The (2R) configuration of the target compound distinguishes it from (4R) or (4S) analogues, influencing peptide backbone geometry .
Ring Rigidity: The 5,5-dimethyl substitution in the thiazolidine ring enhances conformational stability compared to non-methylated or single-methylated analogues .
Protecting Group Dynamics : Fmoc’s base-labile nature offers advantages over benzhydryloxy carbonyl in stepwise peptide synthesis .
Safety Considerations : Several analogues, including the target compound, lack comprehensive toxicity data, necessitating precautions during handling .
Q & A
Q. How to characterize thermal decomposition products and mitigate hazards?
- Methodological Answer : Use GC-MS to identify volatile by-products (e.g., CO, NO) formed during combustion. Implement inert atmosphere handling and fire suppression systems (e.g., CO extinguishers) in labs. Reference SDS-reported hazards for emergency planning .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-reference multiple SDS documents to address conflicting GHS classifications (e.g., acute toxicity vs. skin irritation). Validate missing data (e.g., ecotoxicity) through targeted experiments .
- Data Gaps : Prioritize empirical testing for unverified properties (e.g., partition coefficients, decomposition temperatures) using standardized OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
